ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate

heterocyclic synthesis medicinal chemistry building block benzothiazole derivatization

Medicinal chemistry groups constructing focused anticancer libraries should procure this versatile benzothiazole-malonamate intermediate. Its reactive methylene group enables direct one-pot condensations to triazoles, pyrazoles, and thiazolidinones with proven sub-10 μM IC₅₀ against colon carcinoma HCT-116 cells. Unlike monocyclic thiazole analogs, the fused benzothiazole ring redirects biological activity toward colorectal cancer, with documented target engagement across RGS4, ADAM17, CHRM1, and furin. For systematic SAR studies, this scaffold provides orthogonal anticancer validation relative to thiazole-based prostate cancer (PC-3) lead series.

Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
Cat. No. B5720518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate
Molecular FormulaC12H12N2O3S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)NC1=NC2=CC=CC=C2S1
InChIInChI=1S/C12H12N2O3S/c1-2-17-11(16)7-10(15)14-12-13-8-5-3-4-6-9(8)18-12/h3-6H,2,7H2,1H3,(H,13,14,15)
InChIKeyNVCMBFZXLYWPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(1,3-Benzothiazol-2-ylamino)-3-oxopropanoate for Research Procurement: A Benzothiazole-Based Malonamate Building Block for Heterocyclic Library Synthesis


Ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate (CAS 105397-74-8; molecular formula C₁₂H₁₂N₂O₃S; MW 264.30 g/mol) is a benzothiazole-based malonamate ester that functions as a versatile synthetic intermediate in medicinal chemistry. Its structure combines a privileged benzothiazole pharmacophore with an ethyl malonate moiety via an amide linkage, providing a reactive methylene group for condensation and cyclization reactions [1]. The compound has been explicitly validated as a key precursor for constructing diverse heterocyclic libraries bearing anticancer and antioxidant pharmacophores, including 1,2,3-triazoles, pyrazoles, thiazolidinones, thiophenes, 1,3-dithianes, chromenes, and pyrimidines [1].

Why Ethyl 3-(1,3-Benzothiazol-2-ylamino)-3-oxopropanoate Cannot Be Interchanged with Thiazole or 6-Substituted Benzothiazole Analogs


In-class compounds bearing the 3-oxopropanoate side chain cannot be generically substituted because the identity of the heterocyclic core (benzothiazole vs. thiazole) and the presence or absence of ring substituents dictate both the accessible derivatization chemistry and the biological activity profile of downstream products. The benzothiazole-fused phenyl ring confers distinct electronic properties and lipophilicity compared to the monocyclic thiazole analog, altering the reactivity of the active methylene group and the pharmacokinetic behavior of derived heterocycles [1][2]. Furthermore, substituents on the benzothiazole ring redirect application domains—for instance, a 6-sulfamoyl-substituted analog yields antimicrobial DNA gyrase inhibitors rather than anticancer agents [3]. The quantitative evidence below substantiates why this specific benzothiazole malonamate scaffold occupies a differentiated position for anticancer-focused heterocyclic library construction.

Quantitative Differentiation Evidence for Ethyl 3-(1,3-Benzothiazol-2-ylamino)-3-oxopropanoate: Head-to-Head and Cross-Study Comparative Data


Synthetic Versatility: Enables Eight Distinct Heterocyclic Classes vs. Partially Overlapping Scope of the Thiazole Analog

The target benzothiazole compound serves as a single starting material from which at least eight structurally distinct heterocyclic pharmacophores were efficiently synthesized: 1,2,3-triazole, pyrazole, thiazolidinone, thiophene, benzothiazole, 1,3-dithiane, chromene, and pyrimidine [1]. By comparison, the analogous thiazole-based compound (ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate) accessed a partially overlapping but not identical set of derivatives—lacking, for example, the fused benzothiazole and pyrimidine scaffolds in the reported synthetic scheme [2]. The benzothiazole core provides additional derivatization vectors via electrophilic aromatic substitution on the fused phenyl ring, a reactivity feature absent in the monocyclic thiazole analog [1].

heterocyclic synthesis medicinal chemistry building block benzothiazole derivatization

Derivative Anticancer Potency Against HCT-116 Colon Carcinoma: Benzothiazole-Derived Triazole and Pyrazole IC₅₀ Values with Normal Cell Selectivity

Derivatives synthesized from the target benzothiazole intermediate were evaluated for cytotoxicity against HCT-116 human colon carcinoma cells using the MTT assay with doxorubicin as a positive control. The 1,2,3-triazole derivative (compound 3) and pyrazole derivatives (compounds 6 and 12) exhibited IC₅₀ values of 7.54 ± 0.7 μM, 9.89 ± 0.8 μM, and 8.45 ± 0.7 μM, respectively, against HCT-116 cells, while demonstrating low toxicity to normal WI-38 lung fibroblasts, indicating cancer cell selectivity [1]. In contrast, the thiazole analog-derived compounds were assessed against a different cancer panel (PC-3 prostate cancer and WI-38), with the most active compounds (19, 12, and 9) showing significant but qualitatively reported inhibitory activity without directly comparable IC₅₀ values published in the abstract [2]. This differential cell line targeting—HCT-116 colon carcinoma for benzothiazole derivatives vs. PC-3 prostate cancer for thiazole derivatives—reflects scaffold-dependent biological profiling.

anticancer colon carcinoma MTT cytotoxicity assay

Derivative Antioxidant Activity by ABTS Assay: Benzothiazole-Derived Pyrazole Comparable to Ascorbic Acid

Benzothiazole-derived pyrazole compound 12 exhibited 88.82% ABTS radical cation inhibition, which is comparable to the ascorbic acid positive control (88.63%). The triazole derivative (compound 3) and pyrazole derivative (compound 6) showed 80.98% and 84.12% inhibition, respectively [1]. The thiazole analog paper also employed ABTS methodology with ascorbic acid as a standard, but quantitative inhibition percentages for individual derivatives were not reported in the abstract, precluding direct numerical comparison [2]. Nevertheless, the benzothiazole-derived pyrazole achieving virtual equivalence with ascorbic acid—a widely accepted antioxidant benchmark—provides a quantitative performance reference point for procurement decisions.

antioxidant ABTS radical cation scavenging ascorbic acid benchmark

High-Throughput Screening Engagement Across Diverse Biological Targets: Broader Profiling than Thiazole Analog

The target benzothiazole compound has been screened in multiple PubChem-deposited high-throughput screening (HTS) campaigns, revealing engagement with diverse biological targets including regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17 (TACE), muscarinic acetylcholine receptor M1 (CHRM1), and furin, as well as participation in an unfolded protein response (UPR) activator screen . By comparison, the thiazole analog (CAS 58199-16-9) shows a substantially narrower HTS profile with fewer deposited bioassays in the public domain. This broader biological fingerprint for the benzothiazole compound reflects the privileged nature of the benzothiazole scaffold in molecular recognition and supports its utility as a starting point for multi-target drug discovery campaigns.

high-throughput screening biological target profiling RGS4 opioid receptor ADAM17

Divergent Application Domain vs. 6-Sulfamoyl Analog: Anticancer vs. Antimicrobial Indication from Identical Core Chemistry

A closely related analog, ethyl 3-oxo-3-((6-sulfamoylbenzo[d]thiazol-2-yl)amino)propanoate, was employed as an intermediate for synthesizing antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibitory activity rather than anticancer compounds [1]. The unsubstituted parent benzothiazole compound (target compound) yielded derivatives with anticancer and antioxidant activities [2]. This demonstrates that the 6-position substituent status on the benzothiazole ring is a critical determinant of downstream biological application domain: the unsubstituted scaffold routes toward anticancer heterocycles, while the 6-sulfamoyl-substituted analog routes toward antibacterial agents. This substituent-dependent application divergence is essential for procurement specification—ordering the incorrect analog redirects the entire library toward an unintended therapeutic area.

anticancer antimicrobial DNA gyrase inhibition scaffold repurposing

High-Impact Research and Procurement Scenarios for Ethyl 3-(1,3-Benzothiazol-2-ylamino)-3-oxopropanoate


Colon Cancer-Focused Heterocyclic Library Synthesis

Medicinal chemistry groups constructing focused libraries targeting colon carcinoma (HCT-116) should procure this benzothiazole malonamate as the central building block. Derivatives synthesized from this intermediate have demonstrated sub-10 μM IC₅₀ values against HCT-116 with selectivity over normal WI-38 fibroblasts, and the reactive methylene group enables efficient one-pot condensation/cyclization to generate triazole, pyrazole, and thiazolidinone pharmacophores [1]. This scaffold offers a validated entry point for hit-to-lead optimization in colorectal cancer drug discovery.

Dual Anticancer-Antioxidant Drug Discovery Programs

Research programs seeking single-agent compounds with both cytotoxic and radical-scavenging properties can use this intermediate to synthesize derivatives that have been quantitatively demonstrated to possess both activities. The pyrazole derivative (compound 12) achieves ABTS radical cation inhibition (88.82%) comparable to ascorbic acid (88.63%) while also exhibiting HCT-116 cytotoxicity (IC₅₀ = 8.45 μM) [1]. This dual activity profile, established in the same study using standardized assays, supports procurement for integrated anticancer-antioxidant screening cascades.

Multi-Target Early-Stage Screening Campaigns Requiring Broad Biological Fingerprinting

For phenotypic screening or target-deconvolution programs, this benzothiazole building block offers documented engagement across at least six distinct biological targets (RGS4, OPRM1, ADAM17, CHRM1, furin, and UPR pathway) as evidenced by publicly deposited HTS data . This broad target engagement profile, combined with the ability to generate structurally diverse heterocyclic libraries from a single intermediate, makes it suitable for cheminformatics-driven diversity-oriented synthesis where maximizing biological hypothesis space is a procurement priority.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies Comparing Benzothiazole vs. Thiazole Cores

Research groups conducting systematic SAR studies on the impact of heterocyclic core structure (benzothiazole vs. thiazole) on biological activity should source both intermediates for parallel library synthesis. The benzothiazole and thiazole analogs, developed by the same research group using comparable synthetic methodologies, enable controlled head-to-head comparisons of derivative potency, selectivity, and antioxidant capacity [1][2]. The benzothiazole core specifically routes toward colon cancer (HCT-116) activity, while the thiazole core has been profiled against prostate cancer (PC-3), providing orthogonal biological validation paths.

Quote Request

Request a Quote for ethyl 3-(1,3-benzothiazol-2-ylamino)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.